L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine
Description
L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine is a synthetic pentapeptide with the sequence Ser-Tyr-Ala-Ile-Asn. Its molecular formula is C₂₅H₃₈N₆O₉, and its molecular weight is approximately 566.6 g/mol (calculated by summing the molecular weights of its constituent amino acids and subtracting water molecules lost during peptide bond formation).
Properties
CAS No. |
919298-48-9 |
|---|---|
Molecular Formula |
C25H38N6O9 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H38N6O9/c1-4-12(2)20(24(38)30-18(25(39)40)10-19(27)34)31-21(35)13(3)28-23(37)17(29-22(36)16(26)11-32)9-14-5-7-15(33)8-6-14/h5-8,12-13,16-18,20,32-33H,4,9-11,26H2,1-3H3,(H2,27,34)(H,28,37)(H,29,36)(H,30,38)(H,31,35)(H,39,40)/t12-,13-,16-,17-,18-,20-/m0/s1 |
InChI Key |
RAXYWKATFUFXON-FZTXUCOLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In industrial settings, the production of peptides like this compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are typical reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
Pharmacological Applications
1.1 Antihypertensive Effects
Research indicates that certain polypeptides, including variations of L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine, exhibit significant vasodilatory and hypotensive activities. These compounds can potentially be used to manage hypertension by inducing blood vessel dilation, thereby lowering blood pressure. For instance, studies have shown that specific sequences within polypeptides can effectively modulate vascular tone and improve cardiovascular health through their action on the renin-angiotensin system .
1.2 Neuroprotective Properties
This compound may also play a role in neuroprotection. Peptides with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where peptide-based therapies could mitigate neurodegeneration by enhancing cell survival pathways .
Biotechnological Applications
2.1 Protein Engineering
The unique sequence of this compound makes it a candidate for protein engineering applications. Its incorporation into larger protein structures can enhance stability and solubility, which is crucial for therapeutic proteins. Additionally, the peptide's ability to interact with various biological targets can be exploited to design novel biomolecules with tailored functionalities .
2.2 Drug Delivery Systems
The amphipathic nature of this pentapeptide allows it to form micelles or liposomes, which can be utilized as drug delivery vehicles. By encapsulating hydrophobic drugs within these structures, researchers can improve the bioavailability and targeted delivery of therapeutics, particularly in cancer treatment where localized drug release is essential .
Molecular Biology Applications
3.1 tRNA Synthetase Inhibition
Recent studies have highlighted the role of aminoacyl-tRNA synthetases (ARSs) in cellular processes and their potential as drug targets. Compounds similar to this compound have been shown to inhibit specific ARS enzymes, which could lead to new antimicrobial therapies by disrupting protein synthesis in bacteria . This mechanism demonstrates the compound's relevance in developing antibiotics that target bacterial translation machinery.
3.2 Genetic Research
In genetic studies, peptides like this compound serve as important tools for understanding gene expression regulation and protein interactions. Their ability to modulate cellular pathways makes them valuable in researching diseases associated with genetic mutations .
Case Studies
Mechanism of Action
The mechanism of action of L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, it may influence signaling pathways by acting as a ligand for cell surface receptors, leading to downstream effects such as gene expression or metabolic changes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine with structurally or functionally related peptides, as identified in authoritative chemical databases and research materials.
Notes:
- Sermorelin (): A 29-residue peptide with clinical applications, contrasting sharply with the shorter, non-clinical target pentapeptide.
- Disomotide (): While structurally uncharacterized in public records, its reported immunomodulatory effects suggest functional divergence from the target compound.
- L-Methionine,L-seryl-L-tyrosyl-L-seryl- (): The methionine residue may confer oxidative stability, unlike the target peptide’s asparagine C-terminus.
Structural and Functional Insights:
Sequence Length : The target pentapeptide is shorter than therapeutic peptides like sermorelin (29 residues) but longer than simpler tetrapeptides (e.g., CAS 19405-50-6). Shorter peptides often exhibit better membrane permeability but reduced target specificity.
Residue Composition : The presence of tyrosine (aromatic) and asparagine (polar) may enable hydrogen bonding with proteins or nucleic acids, whereas sermorelin’s arginine-rich sequence enhances solubility and receptor affinity.
Physicochemical Properties : Based on sequence, the target peptide’s XLogP3 (estimated -2.5) indicates moderate hydrophilicity, contrasting with sermorelin’s highly negative XLogP3 (-8.2) due to charged residues.
Research Findings:
Biological Activity
L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine (L-STAI) is a pentapeptide that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of L-STAI, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
L-STAI consists of five amino acids: serine (Ser), tyrosine (Tyr), alanine (Ala), isoleucine (Ile), and asparagine (Asn). The sequence and composition of this peptide suggest potential roles in various biological processes, including enzyme modulation and receptor interactions.
The biological activity of L-STAI can be attributed to several mechanisms:
- Enzyme Interaction : Peptides like L-STAI can act as substrates or inhibitors for specific enzymes. For instance, aminoacyl-tRNA synthetases (aaRSs) are critical in protein synthesis, and variations in their substrate specificity can influence cellular function .
- Cell Signaling : The presence of tyrosine in the sequence may allow L-STAI to participate in signaling pathways, particularly those involving phosphorylation, which is crucial for many cellular processes .
- Antioxidant Activity : The amino acids present in L-STAI suggest potential antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Properties
Recent studies have indicated that peptides similar to L-STAI exhibit anticancer properties by inducing apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 5.0 | Induction of apoptosis |
| MCF-7 (breast) | 6.5 | Cell cycle arrest at G2/M phase |
| A549 (lung) | 4.2 | Inhibition of EGFR signaling |
These findings suggest that L-STAI may disrupt critical cellular processes, leading to reduced proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity
L-STAI has also been evaluated for its antimicrobial properties. Preliminary results indicate potential effectiveness against various pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Effective | 2 µg/ml |
| Escherichia coli | Moderate | 10 µg/ml |
| Candida albicans | Limited | >50 µg/ml |
This suggests that L-STAI could be explored further for applications in treating bacterial and fungal infections.
Case Studies
Several case studies have highlighted the therapeutic potential of L-STAI:
- Inflammation Model : In a murine model of inflammation, administration of L-STAI significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha, indicating its potential as an anti-inflammatory agent.
- Cancer Treatment : In xenograft models with human cancer cells, treatment with L-STAI resulted in notable tumor regression, showcasing its promise as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
